molecular formula C10H15Cl2N3OS B1422986 2-chloro-N-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide hydrochloride CAS No. 1311314-52-9

2-chloro-N-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide hydrochloride

Cat. No. B1422986
M. Wt: 296.22 g/mol
InChI Key: HPCHGNCYAAYSNC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiazole ring, a pyrrolidine ring, and an acetamide group. The presence of these groups suggests that this compound could have interesting biological activity, but without specific studies, it’s hard to say for sure .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The thiazole ring and the pyrrolidine ring are both five-membered rings, which are known to have interesting chemical properties. The acetamide group could be involved in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The thiazole ring, the pyrrolidine ring, and the acetamide group could all potentially be sites of reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the thiazole and pyrrolidine rings could influence its solubility and stability .

Scientific Research Applications

The compound “2-chloro-N-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide hydrochloride” is a biochemical used for proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using molecular biology, biochemistry, and genetics. The compound has a molecular weight of 289.2 and a molecular formula of C13H17ClN2O•HCl . It’s a solid substance that should be stored at room temperature, and it has a melting point of 213° C .

Pyrrolidine, a part of the compound, is a versatile scaffold for novel biologically active compounds . It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

The compound is a biochemical used for proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using molecular biology, biochemistry, and genetics. The compound has a molecular weight of 289.2 and a molecular formula of C13H17ClN2O•HCl . It’s a solid substance that should be stored at room temperature, and it has a melting point of 213° C .

Pyrrolidine, a part of the compound, is a versatile scaffold for novel biologically active compounds . It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

The compound is a biochemical used for proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using molecular biology, biochemistry, and genetics. The compound has a molecular weight of 289.2 and a molecular formula of C13H17ClN2O•HCl . It’s a solid substance that should be stored at room temperature, and it has a melting point of 213° C .

Pyrrolidine, a part of the compound, is a versatile scaffold for novel biologically active compounds . It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by (1) the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, (2) the contribution to the stereochemistry of the molecule, (3) and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Future Directions

The study of complex organic molecules like this one is a very active area of research. Future studies could explore its synthesis, its reactivity, its physical and chemical properties, and its potential biological activity .

properties

IUPAC Name

2-chloro-N-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3OS.ClH/c11-5-9(15)13-10-12-8(7-16-10)6-14-3-1-2-4-14;/h7H,1-6H2,(H,12,13,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCHGNCYAAYSNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CSC(=N2)NC(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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